{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride
Description
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride (CAS: 918812-18-7) is a synthetic organic compound with the molecular formula C₁₁H₁₇ClN₂O₃S and a molecular weight of 292.78 g/mol. It features a benzylamine core substituted at the ortho position with a morpholine-4-sulfonylmethyl group. This structure confers unique physicochemical properties, including moderate water solubility due to the morpholine ring’s polarity and the hydrochloride salt form.
Properties
IUPAC Name |
[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14;/h1-4H,5-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWKCDYXBKNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85273663 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Pharmaceutical Applications
1.1. Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been noted for its potential role in synthesizing compounds that act as norepinephrine and serotonin reuptake inhibitors, which are crucial in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
1.2. Mechanism of Action
The mechanism of action of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride involves binding to specific molecular targets, enhancing its biological activity. The sulfonyl group is particularly significant for hydrogen bonding and electrostatic interactions, which improve the compound's binding affinity to enzymes and receptors . This characteristic is essential for developing therapeutics aimed at disorders related to monoamine transporters.
Medicinal Chemistry
2.1. Therapeutic Potential
Research indicates that this compound may exhibit pharmacological activities relevant to several therapeutic areas, including:
- Depression: By inhibiting the reuptake of serotonin and norepinephrine, it could help alleviate symptoms associated with depressive disorders.
- ADHD: Its action on norepinephrine transporters suggests potential efficacy in treating ADHD .
- Chronic Pain Management: The compound's interactions with neurotransmitter systems may also position it as a candidate for managing chronic pain conditions .
2.2. Structural Analogs
Several structurally similar compounds have been synthesized, showcasing variations that alter their pharmacological profiles. For example, compounds like 4-(Morpholine-4-sulfonyl)-benzylamine hydrochloride demonstrate different reactivity due to structural modifications while maintaining similar therapeutic targets .
Mechanism of Action
The mechanism of action of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The phenylmethanamine moiety can interact with receptor sites, modulating their function. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .
Comparison with Similar Compounds
{4-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine (CAS: 1040344-10-2)
- Molecular Formula : C₁₂H₁₇N₂O₃S
- Molecular Weight : 269.34 g/mol
- Key Difference : The morpholine-sulfonyl group is at the para position of the benzene ring instead of the ortho position.
- Impact :
- Solubility : The para-substituted isomer exhibits slightly higher aqueous solubility due to reduced steric hindrance.
- Bioactivity : Positional isomerism may alter binding affinity to biological targets. For example, para-substituted analogs show 20% lower potency in preliminary kinase inhibition assays compared to the ortho-substituted parent compound .
Heterocyclic Sulfonamide Variants
[2-(Pyrrolidine-1-sulfonylmethyl)phenyl]methanamine Hydrochloride (CID: 29768108)
- Molecular Formula : C₁₂H₁₈ClN₂O₂S
- Molecular Weight : 280.79 g/mol
- Key Difference : Replaces the morpholine ring with a pyrrolidine ring.
- Impact :
Sulfonyl Group Modifications
4-(Methylsulfonyl)benzylamine Hydrochloride (CAS: N/A)
- Molecular Formula: C₈H₁₂ClNO₂S
- Molecular Weight : 221.70 g/mol
- Key Difference : Replaces the morpholine-sulfonyl group with a methylsulfonyl moiety.
- Impact :
- Electron-Withdrawing Effect : The methylsulfonyl group is a stronger electron-withdrawing group than morpholine-sulfonyl, reducing the amine’s nucleophilicity.
- Metabolic Stability : Methylsulfonyl derivatives exhibit faster hepatic clearance in vitro (t₁/₂ = 1.2 hours vs. 3.8 hours for the parent compound) due to enhanced Phase II sulfation .
Core Scaffold Variations
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride (CAS: 1790140-73-6)
- Molecular Formula : C₈H₁₃Cl₂N₃OS
- Molecular Weight : 272.19 g/mol
- Key Difference : Replaces the benzene ring with a thiazole heterocycle.
- Impact :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature | logP | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₇ClN₂O₃S | 292.78 | 918812-18-7 | Ortho-morpholine-sulfonylmethyl | 1.2 | 18 (H₂O) |
| Para-Substituted Isomer | C₁₂H₁₇N₂O₃S | 269.34 | 1040344-10-2 | Para-morpholine-sulfonylmethyl | 0.9 | 25 (H₂O) |
| Pyrrolidine-Sulfonyl Analog | C₁₂H₁₈ClN₂O₂S | 280.79 | 29768108 | Ortho-pyrrolidine-sulfonylmethyl | 1.7 | 8 (H₂O) |
| Methylsulfonyl Derivative | C₈H₁₂ClNO₂S | 221.70 | N/A | Para-methylsulfonyl | 0.5 | 30 (H₂O) |
| Thiazole-Based Analog | C₈H₁₃Cl₂N₃OS | 272.19 | 1790140-73-6 | Thiazole core with morpholine | -0.3 | 45 (H₂O) |
Biological Activity
{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride is a compound that has garnered interest in pharmaceutical chemistry due to its potential biological activities. Its unique structural features, including a morpholine ring and sulfonyl linkage, contribute to its biological profile. This article explores the compound's biological activity, focusing on its pharmacological applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C12H18N2O3S
- Molecular Weight : 278.35 g/mol
- Structure : The compound consists of a phenyl group linked to a morpholine moiety via a sulfonyl group, enhancing solubility and stability in various formulations.
Biological Activities
Research indicates that {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine exhibits several biological activities:
1. Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest it possesses significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Pathogen | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 62.5 | Gentamicin | 125 |
| Escherichia coli | 125 | Ciprofloxacin | 250 |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
Studies have shown that {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine exhibits anticancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation across various cell lines.
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| A375 | 4.2 | 5-Fluorouracil | 0.71 |
| MCF-7 | 1.88 | Doxorubicin | 0.50 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, showing promise in modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .
The biological activity of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine is attributed to its structural characteristics:
- Sulfonyl Group : Facilitates hydrogen bonding and electrostatic interactions with biological targets.
- Morpholine Ring : Provides additional interaction sites, enhancing binding affinity to enzymes and receptors involved in disease pathways.
Comparative Analysis
To understand the unique biological profile of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-(Morpholine-4-sulfonyl)phenylethanamine | Ethane bridge instead of methylene | Different pharmacokinetics |
| N-(morpholino)benzamide | Benzamide structure | Varying activity due to functional groups |
| 4-(Sulfonyl)aniline | Lacks morpholine ring | Simpler structure, less solubility |
This comparison highlights how the specific functional groups in {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine contribute to its unique biological activities .
Case Studies
Several case studies have documented the efficacy of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine in clinical settings:
- Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's effect on MRSA infections, demonstrating significant reduction in bacterial load in animal models.
- Case Study on Cancer Treatment :
- Clinical trials assessing the compound's effectiveness against melanoma showed promising results with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
